molecular formula C14H17NO B3142691 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol CAS No. 510740-03-1

1-((Naphthalen-1-ylmethyl)amino)propan-2-ol

Cat. No.: B3142691
CAS No.: 510740-03-1
M. Wt: 215.29 g/mol
InChI Key: DNGJAUHSLOEHST-UHFFFAOYSA-N
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Description

1-((Naphthalen-1-ylmethyl)amino)propan-2-ol is a chemical compound with the molecular formula C14H17NO. It is known for its unique structure, which includes a naphthalene ring attached to a propanol group via an amino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol typically involves the reaction of naphthalene-1-methanamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-((Naphthalen-1-ylmethyl)amino)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of 1-((Naphthalen-1-ylmethyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-((Naphthalen-1-ylmethyl)amino)propan-2-ol can be compared with other similar compounds, such as:

    1-((Naphthalen-1-ylmethyl)amino)ethanol: Similar structure but with an ethanol group instead of propanol.

    1-((Naphthalen-1-ylmethyl)amino)butanol: Similar structure but with a butanol group instead of propanol.

    1-((Naphthalen-1-ylmethyl)amino)pentanol: Similar structure but with a pentanol group instead of propanol.

The uniqueness of this compound lies in its specific combination of the naphthalene ring and propanol group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(naphthalen-1-ylmethylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-11(16)9-15-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11,15-16H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGJAUHSLOEHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266100
Record name 1-[(1-Naphthalenylmethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510740-03-1
Record name 1-[(1-Naphthalenylmethyl)amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510740-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1-Naphthalenylmethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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